(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone
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Overview
Description
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a complex organic compound with a molecular formula of C22H14Cl2O3S. This compound is characterized by the presence of a benzofuran ring, chlorophenyl groups, and a sulfinyl group, making it a unique structure in organic chemistry.
Scientific Research Applications
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by chlorination and sulfoxidation reactions to introduce the chlorophenyl and sulfinyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the desulfinylated product.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 4-Chlorocinnamic acid
- 4-Bromocinnamic acid
- 4-Fluorocinnamic acid
Uniqueness
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is unique due to its combination of a benzofuran ring, chlorophenyl groups, and a sulfinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)27-22)13-28(26)20-8-4-2-6-18(20)24/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBCWGCVYXJOTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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